molecular formula C15H14N2O3 B11171254 4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate

4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11171254
M. Wt: 270.28 g/mol
InChI Key: CPTLDQUDUSBMMS-UHFFFAOYSA-N
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Description

4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamoyl group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylpyridine with an appropriate carbamoyl chloride under basic conditions to form the carbamoyl intermediate.

    Coupling with Phenyl Acetate: The carbamoyl intermediate is then coupled with phenyl acetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 4-methylpyridine, carbamoyl chloride, and phenyl acetate.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Purification of the final product using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Acetyloxybenzoyl)-(4-methylpyridin-2-yl)carbamoyl]phenyl acetate
  • 4-[(4-Methylpyridin-2-yl)carbamoyl]phenylboronic acid

Comparison

4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-[(4-methylpyridin-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-16-14(9-10)17-15(19)12-3-5-13(6-4-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19)

InChI Key

CPTLDQUDUSBMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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